molecular formula C27H32ClFN6O4S B606926 Dacomitinib metabolite M2 CAS No. 1262034-38-7

Dacomitinib metabolite M2

カタログ番号: B606926
CAS番号: 1262034-38-7
分子量: 591.1
InChIキー: JACXJKYDLZNKQS-LFABVHOISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dacomitinib metabolite M2 is also known as Dacomitinib cysteine conjugate. Dacomitinib is second-generation EGFR TKI designed to inhibit both the wild-type (WT) EGFR and EGFR T790M. Dacomitinib can be used in lung cancer.

科学的研究の応用

Chemical Properties and Metabolism

Dacomitinib metabolite M2, with the chemical formula C27H32ClFN6O4SC_{27}H_{32}ClFN_6O_4S, is formed through metabolic processes involving cytochrome P450 enzymes. The primary metabolic pathway for Dacomitinib involves oxidation and conjugation, leading to several metabolites, including M2. Understanding these properties is crucial for assessing its efficacy and safety profile in clinical settings .

Cancer Treatment

This compound shows promise in enhancing the therapeutic effects of Dacomitinib in patients with NSCLC. Research indicates that while Dacomitinib effectively inhibits EGFR mutations, its metabolites may also contribute to this inhibition through different mechanisms. For instance, studies have shown that the metabolite can maintain anti-tumor activity even in cases where resistance to Dacomitinib develops .

Metabolic Stability Studies

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed to quantify this compound in biological samples. This assay plays a critical role in assessing the metabolic stability of Dacomitinib and its metabolites, thereby aiding in the evaluation of their pharmacokinetic profiles during drug development .

Case Study 1: Efficacy in Later-Line Settings

A real-world study analyzed the effectiveness of Dacomitinib in patients with advanced NSCLC who had previously undergone treatment with other tyrosine kinase inhibitors (TKIs). The findings suggested that Dacomitinib, along with its metabolites like M2, remained effective even after prior treatments had failed. Patients exhibited improved progression-free survival rates when treated with Dacomitinib compared to other options .

Case Study 2: Resistance Mechanisms

Another study highlighted that some patients who developed rare compound mutations after osimertinib treatment showed limited benefit from Dacomitinib. However, the role of this compound in overcoming these resistance mechanisms warrants further investigation to determine its potential as an alternative treatment strategy .

Economic Analysis

A cost-effectiveness analysis revealed that Dacomitinib is a viable treatment option from a healthcare perspective, particularly when considering its overall efficacy and the role of its metabolites. The analysis included various health states and assessed quality-adjusted life years (QALYs), indicating that incorporating this compound into treatment regimens could enhance economic outcomes by improving patient survival rates at a reasonable cost .

化学反応の分析

Metabolic Formation Pathways

Dacomitinib undergoes phase I metabolism primarily via piperidine ring hydroxylation and quinazoline ring reduction . Metabolite M2 is generated through:

  • α-Oxidation of the piperidine ring : Catalyzed by cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4), leading to hydroxylation at the α-carbon of the piperidine moiety .
  • Demethylation : Oxidative removal of a methyl group from the parent compound, facilitated by CYP2D6 .

This metabolite retains the core quinazoline structure but features a hydroxylated piperidine ring (Table 1).

Table 1: Key Characteristics of Dacomitinib Metabolite M2

PropertyValue/DescriptionSource
Molecular ion (m/zm/z)484
Retention time (min)39.5
Major fragment ions385, 319, 166, 138
Metabolic reactionα-Oxidation at piperidine ring
Enzyme involvementCYP2D6 > CYP3A4

Structural Elucidation via LC-MS/MS

Collision-induced dissociation (CID) of metabolite M2 (m/zm/z 484) reveals:

  • Fragment ions at m/zm/zm/z 166 and 138 : Indicate hydroxylation at the piperidine ring (part A of the structure) .
  • Fragment ions at m/zm/zm/z 385 and 319 : Confirm no modification to the quinazoline ring (part B) .

This hydroxylation increases polarity, altering pharmacokinetic properties such as solubility and clearance .

Bioactivation and Reactive Intermediate Formation

Metabolite M2 is implicated in bioactivation pathways that generate reactive intermediates:

Iminium Ion Formation

  • Mechanism : Hydroxylation of the piperidine ring leads to dehydration, forming a reactive iminium ion.
  • Detection : Captured as a cyano adduct (m/zm/z 495) using potassium cyanide (KCN) .
  • Significance : Iminium ions may covalently bind to cellular proteins or DNA, potentially contributing to organ toxicity .

Aldhyde Intermediate Formation

  • Mechanism : Oxidative dealkylation of the butenamide group produces an unstable aldehyde.
  • Detection : Stabilized as an oxime adduct (m/zm/z 362) using methoxylamine .
  • Significance : Aldehydes can form adducts with glutathione, depleting antioxidant defenses and inducing oxidative stress .

Table 2: Reactive Intermediates Linked to Metabolite M2

Intermediate TypeAdduct m/zm/zCapturing AgentMetabolic Pathway
Iminium ion495KCNPiperidine ring oxidation
Aldehyde362MethoxylamineButenamide dealkylation

Enzymatic Interactions and Clinical Implications

  • CYP2D6 inhibition : Dacomitinib strongly inhibits CYP2D6, reducing its own metabolism and increasing exposure to M2 .
  • Drug-drug interactions : Concomitant use with CYP2D6 substrates (e.g., antidepressants) may elevate toxicity risks .
  • Toxicity profile : Reactive intermediates derived from M2 correlate with adverse effects like dermatitis, diarrhea, and hepatotoxicity .

Comparative Metabolic Pathways

Phase I metabolites of dacomitinib include:

  • DCB484 (M2) : Piperidine hydroxylation.
  • DCB472 : Quinazoline ring reduction.
  • DCB486a/b : Combined hydroxylation and reduction.

M2 is the most abundant circulating metabolite, contributing to both efficacy and dose-limiting toxicities .

特性

CAS番号

1262034-38-7

分子式

C27H32ClFN6O4S

分子量

591.1

IUPAC名

(2R)-2-amino-3-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]amino]-4-oxo-1-piperidin-1-ylbutan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C27H32ClFN6O4S/c1-39-24-12-22-18(26(32-15-31-22)33-16-5-6-20(29)19(28)9-16)11-23(24)34-25(36)10-17(40-14-21(30)27(37)38)13-35-7-3-2-4-8-35/h5-6,9,11-12,15,17,21H,2-4,7-8,10,13-14,30H2,1H3,(H,34,36)(H,37,38)(H,31,32,33)/t17?,21-/m0/s1

InChIキー

JACXJKYDLZNKQS-LFABVHOISA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)CC(CN4CCCCC4)SCC(C(=O)O)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Dacomitinib metabolite M2;  UNII-SOA52D3NLL;  Dacomitinib cysteine conjugate; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dacomitinib metabolite M2
Reactant of Route 2
Dacomitinib metabolite M2
Reactant of Route 3
Reactant of Route 3
Dacomitinib metabolite M2
Reactant of Route 4
Dacomitinib metabolite M2
Reactant of Route 5
Dacomitinib metabolite M2
Reactant of Route 6
Dacomitinib metabolite M2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。